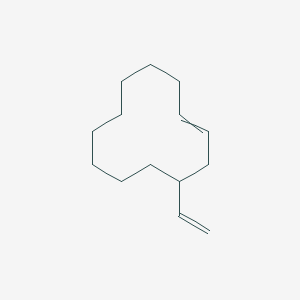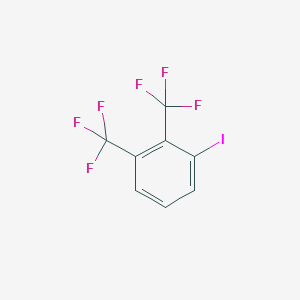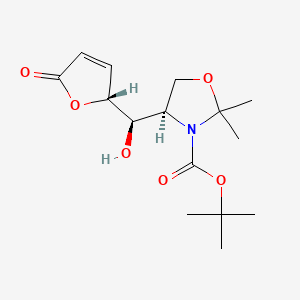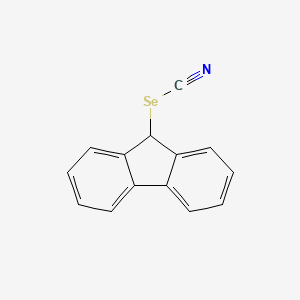
1-Chloropropane-1,1-diol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropropane-1,1-diol;nitric acid is a chemical compound that combines the properties of a halogenoalkane and an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,1-diol can be synthesized through the reaction of 1-chloropropane with nitric acid under controlled conditions. The reaction typically involves the use of a halogenating agent such as phosphorus pentachloride or sodium chloride with concentrated sulfuric acid . The reaction conditions often require heating under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 1-chloropropane-1,1-diol involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloropropane-1,1-diol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination: The compound can undergo elimination reactions to form alkenes by the removal of hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and ethanol. The reactions are typically carried out under reflux conditions to ensure complete conversion .
Major Products
The major products formed from these reactions include alcohols, alkenes, and other substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloropropane-1,1-diol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-chloropropane-1,1-diol involves its reactivity as a halogenoalkane and an alcohol. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloropropane: A simpler halogenoalkane with similar reactivity but lacking the hydroxyl group.
2-Chloropropane: Another isomer with different reactivity due to the position of the chlorine atom.
1,2-Dichloropropane: A compound with two chlorine atoms, leading to different reactivity and applications.
Uniqueness
1-Chloropropane-1,1-diol is unique due to the presence of both a chlorine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
113818-13-6 |
|---|---|
Molekularformel |
C3H8ClNO5 |
Molekulargewicht |
173.55 g/mol |
IUPAC-Name |
1-chloropropane-1,1-diol;nitric acid |
InChI |
InChI=1S/C3H7ClO2.HNO3/c1-2-3(4,5)6;2-1(3)4/h5-6H,2H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
NTGAEQAGKUWASY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)(O)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)




![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)


